Cas no 40432-51-7 (1-BENZHYDRYLAZETAN-3-OL)

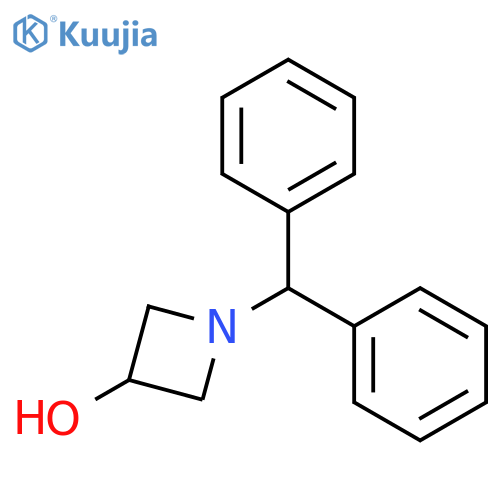

1-BENZHYDRYLAZETAN-3-OL structure

商品名:1-BENZHYDRYLAZETAN-3-OL

1-BENZHYDRYLAZETAN-3-OL 化学的及び物理的性質

名前と識別子

-

- 1-BENZHYDRYLAZETAN-3-OL

- 1-BENZHYDRYL-3-AZETIDINOL1-BENZHYDRYL-3-HYDROXYAZETIDINE1-BENZHYDRYL-3-HYDROXYAZETIDINE HCL1-BENZHYDRYLAZETAN-3-OL1-BENZHYDRYLAZETIDIN-3-OL1-(DIPHENYLMETHYL)-3-HYDROXYAZETIDINEBUTTPARK 37\04-13N-BENZHYDRYLAZETIDIN-3-OL

- 1-BENZHYDRYL-3-HYDROXYAZETIDINE

- 1-benzhydrylazetidin-3-ol

- CBDivE_013047

- AC-2257

- N-benzhydryl-azetidin-3-ol

- SY002560

- Maybridge1_002189

- 1-benzhydrylazetidin-3-ol;N-Benzhydrylazetidin-3-ol

- PB12132

- Maybridge3_003982

- SCHEMBL48800

- AKOS000278183

- 1-(Diphenylmethyl)-3-azetidinol

- D3907

- BDBM50145679

- MFCD00205109

- IDI1_015369

- BP-11495

- Oprea1_406945

- N-diphenylmethyl azetidin-3-ol

- 18621-17-5

- n-benzhydrylazetidin-3-ol

- 1-Benzhydryl-3-azetidinol

- AM20030224

- 1-(DIPHENYLMETHYL)-3-HYDROXYAZETINIDE

- A825102

- 1-diphenylmethyl-3-azetidinol

- UXG

- Z1342868616

- 1-(diphenylmethyl)azetidin-3-ol

- BCP26302

- 40432-51-7

- J-011948

- 1-Benzhvdrvl-3-azetidinol

- FT-0648181

- SB10071

- DTXSID20940050

- FT-0689451

- 300683-73-2

- STR06841

- diphenylmethylazetidin-3-ol

- NSC-319045

- FT-0607364

- Q-200106

- SR-01000639368-1

- CCG-49951

- 1-benzhydryl-3-azetanol

- EN300-101240

- 1-diphenylmethyl-3-hydroxyazetidine

- n-diphenylmethylazetidin-3-ol

- 1-Benzhydryl-3-azetidinol #

- HMS1442E22

- F2147-0186

- A4121

- BCP27340

- NSC319045

- 1-Benzhydryl-azetidin-3-ol

- Azetidine, 1-diphenylmethyl-3-hydroxy-

- Cambridge id 5100468

- BRD-K80272551-001-01-4

- 1-(Diphenylmethyl)-3-hydroxyazetidine

- CS-D0677

- N-(diphenylmethyl)-3-hydroxyazetidine

- 3-Azetidinol, 1-(diphenylmethyl)-

- BB 0240977

- CBDivE_000245

- CHEMBL3763552

- 1-diphenylmethylazetidin-3-ol

- DB-012974

- DB-363249

- 1-Benzhydrylazetidin-3-ol;1-(Diphenylmethyl)-3-hydroxyazetidine ;N-benzhydrylazetidin-3-ol

- BBL010042

- STK500368

- ALBB-010097

- DB-013255

-

- MDL: MFCD00205109

- インチ: 1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2

- InChIKey: MMAJXKGUZYDTHV-UHFFFAOYSA-N

- ほほえんだ: OC1CN(C(C2=CC=CC=C2)C2=CC=CC=C2)C1

計算された属性

- せいみつぶんしりょう: 239.131

- どういたいしつりょう: 239.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 23.5A^2

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.189

- ふってん: 353.8°C at 760 mmHg

- フラッシュポイント: 101.7°C

- 屈折率: 1.64

- PSA: 23.47000

- LogP: 2.39040

1-BENZHYDRYLAZETAN-3-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B927837-25mg |

1-BENZHYDRYLAZETAN-3-OL |

40432-51-7 | 95% | 25mg |

¥900.00 | 2022-09-02 | |

| Cooke Chemical | M2396654-25mg |

1-BENZHYDRYLAZETAN-3-OL |

40432-51-7 | 95% | 25mg |

RMB 800.00 | 2025-02-21 |

1-BENZHYDRYLAZETAN-3-OL 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

40432-51-7 (1-BENZHYDRYLAZETAN-3-OL) 関連製品

- 300683-73-2(1-benzhydryl-azetidin-3-ol)

- 18621-17-5(1-Benzhydrylazetidin-3-ol)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬